molecular formula C10H8Br2N2O B13894098 [5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol

[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol

Cat. No.: B13894098
M. Wt: 331.99 g/mol
InChI Key: HKVYIGHVQGPDOO-UHFFFAOYSA-N
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Description

[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol is a chemical compound belonging to the pyrazole family, which is known for its diverse biological and pharmacological activities. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features bromine atoms at the 5-position and on the phenyl ring, as well as a hydroxymethyl group at the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate brominated acetylene to yield the desired pyrazole derivative. The final step involves the reduction of the carbonyl group to a hydroxymethyl group using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in various pharmacological effects, including neuroprotection and modulation of neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol: Similar structure but with bromine at the 4-position of the phenyl ring.

    [5-Bromo-1-(3-chlorophenyl)pyrazol-4-yl]methanol: Similar structure but with chlorine instead of bromine on the phenyl ring.

    [5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

The unique combination of bromine atoms and the hydroxymethyl group in [5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C10H8Br2N2O

Molecular Weight

331.99 g/mol

IUPAC Name

[5-bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C10H8Br2N2O/c11-8-2-1-3-9(4-8)14-10(12)7(6-15)5-13-14/h1-5,15H,6H2

InChI Key

HKVYIGHVQGPDOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=C(C=N2)CO)Br

Origin of Product

United States

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